3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the halogen-exchange reaction with 4-chlorobenzaldehyde to produce the fluorinated benzaldehyde . The azetidine ring can be introduced through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzoic acid.
Reduction: Formation of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and selectivity, allowing it to form stable interactions with target molecules. The azetidine ring provides additional structural stability and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde: Similar structure but with a methoxy group instead of a hydroxy group.
4-Fluorobenzaldehyde: A simpler fluorinated benzaldehyde without the azetidine ring.
Uniqueness
3-Fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the azetidine ring, which confer distinct reactivity and selectivity properties. This combination makes it a valuable compound for advanced chemical synthesis and research applications .
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
3-fluoro-5-(3-hydroxy-3-methylazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12FNO2/c1-11(15)6-13(7-11)10-3-8(5-14)2-9(12)4-10/h2-5,15H,6-7H2,1H3 |
InChI Key |
KKKBFQBOXUJMSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)C2=CC(=CC(=C2)C=O)F)O |
Origin of Product |
United States |
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